1-BOC-4-(2,4-二氟苄基)哌嗪

描述

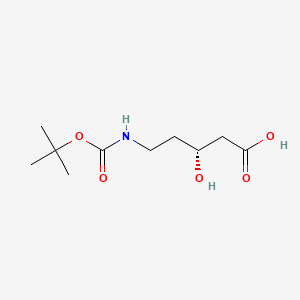

“1-BOC-4-(2,4-difluorobenzyl)piperazine” is an organic compound with the CAS Number: 1065586-31-3 . Its IUPAC name is tert-butyl 4-(2,4-difluorobenzyl)piperazine-1-carboxylate . The molecular weight of this compound is 312.36 .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

Molecular Structure Analysis

The molecule contains a total of 45 bonds. There are 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.36 . It contains 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 2 Fluorine atoms .

科学研究应用

哌嗪衍生物的治疗用途

哌嗪衍生物在药物设计中具有重要意义,在广泛的治疗领域都有应用。这些领域包括抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护剂、抗炎剂和成像应用。哌嗪核的修饰导致所得分子的药用潜力发生显着差异。这种适应性表明哌嗪化合物可以作为药物发现的灵活构建模块,对哌嗪环的修饰会显着影响分子的药代动力学和药效学特性(Rathi, Syed, Shin, & Patel, 2016)。

抗分枝杆菌活性

哌嗪及其类似物对结核分枝杆菌表现出有效的活性,包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。这篇综述强调了哌嗪作为抗分枝杆菌化合物中至关重要的构建模块的重要性,提供了对基于哌嗪的抗结核分子的设计、原理和构效关系 (SAR) 的见解。这些见解对于开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂非常宝贵(Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020)。

抗抑郁药和抗焦虑药

哌嗪亚结构的存在是许多上市抗抑郁药的共同特征,表明其在疗效中具有重要作用。哌嗪有助于这些药物的特定结合构象,突出了其在不仅仅影响中枢神经系统药代动力学特征之外的关键作用。这篇综述还概述了基于哌嗪的抗抑郁药合成的最新进展,提供了对其结构特征和增强疗效和效力所需的优化方法的见解(Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021)。

环境应用

基于哌嗪的纳滤膜,特别是那些具有皱缩聚酰胺层的纳滤膜,已在环境应用中显示出前景,例如软化水、净化水和废水处理。由于其独特的形态和相互作用机制,这些膜在分离性能方面提供了显着的改进。这篇综述讨论了这些膜中的输运现象及其在提高透水性、选择性和防污性能方面的潜力(Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022)。

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 4-[(2,4-difluorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUOECDWCAUMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-BOC-4-(2,4-difluorobenzyl)piperazine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)

![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)